molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2358625
M. Wt: 397.49
InChI Key: UPMXKPGOEVLSEF-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-methylpropyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, 3,4-dihydroquinolin-1(2H)-yl derivatives can be synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The compound's structure suggests it could play a role in the synthesis of new chemical entities. For example, the synthesis of quinolinone derivatives has been explored for their antioxidant properties in lubricating greases, showing how structural modifications can impact chemical functionality and application (Hussein, Ismail, & El-Adly, 2016). Additionally, cyclization reactions involving similar structures have led to the synthesis of pyrimidine-annulated heterocycles, highlighting the versatility of such compounds in creating complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).

Antimicrobial and Antitumor Agents

Compounds with related structures have shown potential as antimicrobial and antitumor agents. For instance, derivatives of dihydroquinolines have been evaluated for their inhibitory activity against bacterial dihydrofolate reductase, indicating potential applications in the development of new antibiotics (Johnson et al., 1989). Furthermore, substituted naphthalimides, a class of compounds with structural similarities, have been studied for their anticancer activities, demonstrating the potential of such molecules in therapeutic applications (Mukherjee et al., 2010).

Materials Science

The synthesis of new materials with unique electronic properties is another application area. For example, the development of novel electron-accepting polymers for all-polymer solar cells involves the use of compounds with similar structural motifs, indicating the relevance of such molecules in advancing materials science (Jung et al., 2014).

Biochemical Applications

The compound's structure suggests potential for biochemical applications, such as the development of fluorescent chemosensors for the detection of metal ions, demonstrating the intersection of organic chemistry with biochemistry and environmental sensing (Jang et al., 2018).

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. This could include studying its reactivity, investigating its biological activity, and developing methods for its synthesis .

properties

CAS RN

1260930-27-5

Product Name

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H23N3O3S

Molecular Weight

397.49

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3

InChI Key

UPMXKPGOEVLSEF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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